trans-4-({[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-{[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is known for its diverse biological activities. The compound’s structure includes a hydroxy group, dimethyl substitutions, and an acetamido group, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a suitable amine.
Cyclohexane Carboxylic Acid Derivative Formation: The final step involves the coupling of the chromen derivative with a cyclohexane carboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of green chemistry methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the chromen ring can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s chromen ring system is of interest due to its potential antioxidant and anti-inflammatory properties. It can be used in studies investigating the mechanisms of these biological activities.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs with anti-cancer, anti-viral, or anti-bacterial properties. Its ability to interact with various biological targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chromen ring system can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen derivative with known anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromen ring system.
Dicoumarol: Another anticoagulant with a similar structure to coumarin.
Uniqueness
4-{[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a chromen ring system with a cyclohexane carboxylic acid derivative. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25NO6 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H25NO6/c1-11-7-16(23)19-12(2)15(21(27)28-17(19)8-11)9-18(24)22-10-13-3-5-14(6-4-13)20(25)26/h7-8,13-14,23H,3-6,9-10H2,1-2H3,(H,22,24)(H,25,26) |
InChI Key |
VLOGMKZYJPGCIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3CCC(CC3)C(=O)O)C)O |
Origin of Product |
United States |
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